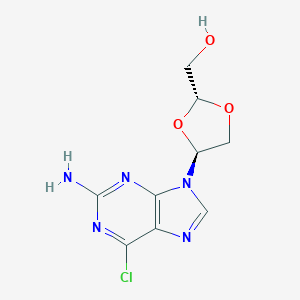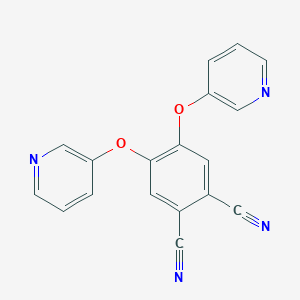
4,5-Di(3-pyridinyloxy)phthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Di(3-pyridinyloxy)phthalonitrile (DPN) is a synthetic compound used in scientific research to study the effects of estrogen receptors (ERs) on various biological processes. DPN is a selective ER modulator that binds to ERs with high affinity and specificity.
Mecanismo De Acción
4,5-Di(3-pyridinyloxy)phthalonitrile binds to ERs with high affinity and specificity, activating their transcriptional activity. This leads to changes in gene expression that can have a wide range of effects on biological processes. 4,5-Di(3-pyridinyloxy)phthalonitrile has been shown to have a higher affinity for ERβ than ERα, which may contribute to its unique effects on biological processes.
Efectos Bioquímicos Y Fisiológicos
4,5-Di(3-pyridinyloxy)phthalonitrile has been shown to have a wide range of effects on biological processes. It has been shown to increase bone density, improve cardiovascular health, and enhance cognitive function. 4,5-Di(3-pyridinyloxy)phthalonitrile has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4,5-Di(3-pyridinyloxy)phthalonitrile in lab experiments is its high affinity and specificity for ERs. This allows researchers to study the effects of ERs on biological processes with greater precision. However, one limitation of using 4,5-Di(3-pyridinyloxy)phthalonitrile is its relatively short half-life, which can make it difficult to study the long-term effects of ER activation.
Direcciones Futuras
There are many future directions for research on 4,5-Di(3-pyridinyloxy)phthalonitrile. One area of interest is its potential use as a therapeutic agent for various diseases, including osteoporosis, cardiovascular disease, and cancer. Another area of interest is its potential use as a tool for studying the effects of ERs on various biological processes. Further research is needed to fully understand the mechanisms of action and potential applications of 4,5-Di(3-pyridinyloxy)phthalonitrile.
Métodos De Síntesis
4,5-Di(3-pyridinyloxy)phthalonitrile is synthesized by reacting 4,5-dibromophthalonitrile with 3-hydroxypyridine in the presence of a palladium catalyst. The reaction produces 4,5-Di(3-pyridinyloxy)phthalonitrile as a white crystalline powder, which is purified by recrystallization.
Aplicaciones Científicas De Investigación
4,5-Di(3-pyridinyloxy)phthalonitrile is used in scientific research to study the effects of estrogen receptors on various biological processes. It is a selective ER modulator that binds to ERs with high affinity and specificity. 4,5-Di(3-pyridinyloxy)phthalonitrile has been used to study the effects of ERs on bone density, cardiovascular health, and cognitive function.
Propiedades
Número CAS |
147699-68-1 |
|---|---|
Nombre del producto |
4,5-Di(3-pyridinyloxy)phthalonitrile |
Fórmula molecular |
C18H10N4O2 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
4,5-dipyridin-3-yloxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H10N4O2/c19-9-13-7-17(23-15-3-1-5-21-11-15)18(8-14(13)10-20)24-16-4-2-6-22-12-16/h1-8,11-12H |
Clave InChI |
OGVJGKXQSAQKMW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CN=CC=C3 |
SMILES canónico |
C1=CC(=CN=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CN=CC=C3 |
Sinónimos |
4,5-Bis(3-pyridinyloxy)phthalonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




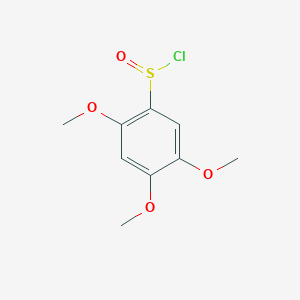
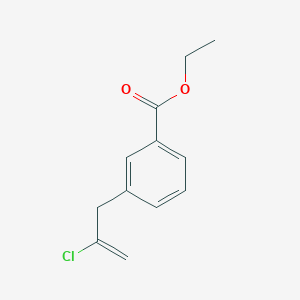
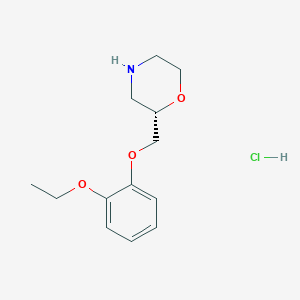
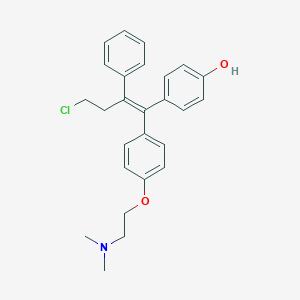
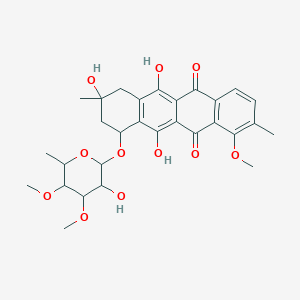
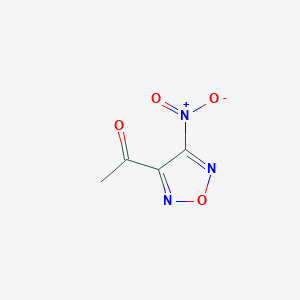
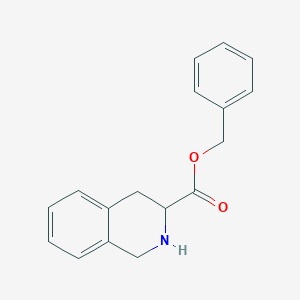
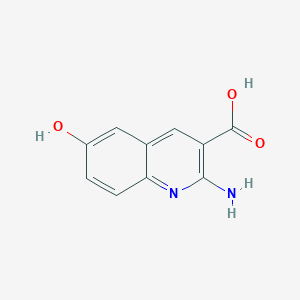
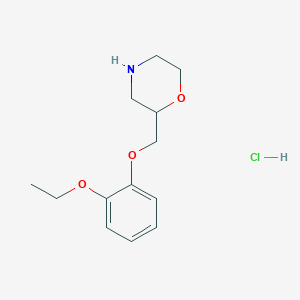
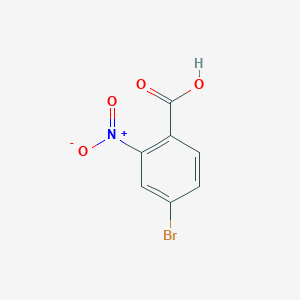

![2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B134221.png)
